6-Nitro-2-(trifluoromethyl)quinolin-4-ol
Description
Properties
IUPAC Name |
6-nitro-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)9-4-8(16)6-3-5(15(17)18)1-2-7(6)14-9/h1-4H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBBIAJWPLUTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
6-Nitro-2-(trifluoromethyl)quinolin-4-ol has been studied for various applications:
- Antiviral Activity : Research indicates that quinoline derivatives, including this compound, exhibit significant antiviral activity against viruses such as HIV and influenza. Its mechanism often involves the inhibition of viral replication through enzyme inhibition .
- Antibacterial Properties : The compound has shown effectiveness against a range of bacterial strains, including multidrug-resistant Gram-positive bacteria. Studies have demonstrated its ability to disrupt bacterial membranes and inhibit growth, making it a candidate for new antibiotic development .
- Antineoplastic Potential : The compound's ability to inhibit tumor growth through various mechanisms positions it as a potential anticancer agent. Its structural modifications have been linked to enhanced potency against cancer cell lines .
- Agrochemical Development : Due to its biological activity, 6-Nitro-2-(trifluoromethyl)quinolin-4-ol is being explored in the development of agrochemicals, particularly as a pesticide or herbicide.
Case Study 1: Antiviral Activity
A study highlighted the antiviral potential of fluorinated quinolines, including 6-Nitro-2-(trifluoromethyl)quinolin-4-ol, which exhibited significant inhibitory effects on HIV reverse transcriptase. This suggests its utility in developing antiviral therapies targeting retroviruses .
Case Study 2: Antibacterial Efficacy
In vitro studies demonstrated that this quinoline derivative effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 μg/mL. The compound was found to target bacterial membranes, leading to partial depolarization without toxicity towards eukaryotic cells .
Case Study 3: Antineoplastic Activity
Research involving structural modifications of quinoline derivatives showed that specific substitutions at the 4-position significantly enhanced their antitumor efficacy against various cancer cell lines. For instance, compounds with trifluoromethyl groups demonstrated improved binding affinity in enzymatic assays related to cancer proliferation pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their distinguishing features:
Preparation Methods
Regioselective Nitration of 2-(Trifluoromethyl)quinolin-4-ol Derivatives
A key step is the nitration of 2-(trifluoromethyl)benzyl alcohol derivatives or quinoline intermediates to introduce the nitro group at the 6-position. This is achieved by treatment with a nitrating mixture of nitric acid and sulfuric acid or oleum under carefully controlled conditions to ensure regioselectivity and high yield.
| Parameter | Details |
|---|---|
| Nitrating Agents | Nitric acid (HNO₃, 99%), sulfuric acid (H₂SO₄, 98%) or oleum |
| Temperature | Typically 0–5 °C during acid addition, room temperature for reaction progression |
| Reaction Time | 30 min acid addition; stirring for 90 min post-addition |
| Solvent | 1,2-Dichloroethane or similar inert organic solvents |
| Addition Mode | Gradual addition of substrate to acid mixture preferred |
| Work-up | Dilution with water/ice, extraction with toluene or o-xylene, washing with water to remove residual acid |
| Yield | High regioselectivity and nearly quantitative yields reported |
Example Experimental Condition:
- 28.5 g of α-methyl-2-(trifluoromethyl)-benzyl alcohol dissolved in 90 g 1,2-dichloroethane, cooled to 0 °C.
- Addition of 11.2 g nitric acid and 17.7 g sulfuric acid over 27 min under stirring.
- Stirred for 90 min at 5 °C.
- Organic phase separated, yielding α-methyl-2-(trifluoromethyl)-benzyl nitrate intermediate.
Recycling and Environmental Considerations
- Excess nitric and sulfuric acids are separated from the reaction mixture post-nitration.
- The acids are treated with oleum or sulfur trioxide to remove water formed during the reaction and restore acid concentration.
- The recycled acids are reused in subsequent nitration steps, enhancing process sustainability and cost-effectiveness.
Formation of the Quinolin-4-ol Core
While direct preparation of 6-nitro-2-(trifluoromethyl)quinolin-4-ol is often via nitration of quinoline intermediates, the quinolin-4-ol core itself can be synthesized through classical quinolinone synthesis routes, including:
- Gould–Jacobs Method: Condensation of aniline derivatives with diethyl ethoxymethylidenedimalonate followed by cyclization.
- Conrad–Limpach Reaction: Condensation of aniline with β-ketoesters.
- Other Modern Methods: Transition metal-catalyzed cyclizations and N-heterocyclic carbene catalysis.
These methods provide the quinoline scaffold, which can then be selectively functionalized with trifluoromethyl and nitro groups.
Summary Table of Preparation Steps
Research Findings and Analytical Data
- The nitration process is highly regioselective, minimizing side reactions such as oxidation or nitration at undesired positions.
- The reaction proceeds efficiently at mild temperatures without the need for complex cooling systems.
- HPLC analysis (Agilent 1200 system with C-18 column) confirms product purity and reaction completeness, using acetonitrile/water + sulfuric acid mobile phases at 30 °C with UV detection at 230 nm.
- The process is scalable and industrially viable due to its safety, cost-effectiveness, and environmental friendliness.
Q & A
Q. What are the primary synthetic routes for 6-nitro-2-(trifluoromethyl)quinolin-4-ol, and how do reaction conditions influence yield?
The synthesis typically involves nitration of a pre-functionalized quinoline scaffold. A common approach starts with 2-(trifluoromethyl)quinolin-4-ol, followed by regioselective nitration at the 6-position using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. Key factors include:
- Temperature control (0–5°C minimizes byproducts like dinitro derivatives).
- Solvent choice (acetic acid enhances regioselectivity vs. polar aprotic solvents).
- Electron-withdrawing effects : The trifluoromethyl group directs nitration to the 6-position due to its meta-directing nature .
Example protocol : Marull et al. (2004) achieved 72% yield using acetyl nitrate in dichloromethane at −10°C .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- NMR : ¹H/¹³C NMR distinguishes the nitro group’s position (e.g., downfield shifts for protons near NO₂).
- LC-MS : Detects molecular ion peaks (e.g., m/z 288 [M+H]⁺) and confirms purity (>95% by HPLC).
- X-ray crystallography : Resolves ambiguities in regiochemistry, especially if synthetic byproducts form .
Q. What are the key reactivity patterns of the nitro and trifluoromethyl groups in this compound?
- Nitro group :
- Reduces to amine under H₂/Pd-C (useful for derivatization).
- Participates in nucleophilic aromatic substitution (e.g., with thiols or amines).
- Trifluoromethyl group :
- Stabilizes the quinoline core via electron-withdrawing effects.
- Resists hydrolysis under acidic/basic conditions, making it inert in most reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during nitration?
A comparative study of nitrating agents (Table 1) reveals trade-offs:
| Nitrating Agent | Solvent | Temp. (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| Acetyl nitrate | DCM | −10 | 72 | <5% |
| HNO₃/H₂SO₄ | H₂O | 0 | 58 | 10–15% |
| NO₂BF₄ | MeCN | RT | 65 | 8% |
Key Insight: Low-temperature acetyl nitrate minimizes side reactions, but requires anhydrous conditions .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Structural analogs : For example, 6-fluoro analogs (similarity index 0.61) show divergent antimicrobial activity due to electronic effects .
- Assay variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth vs. RPMI-1640).
- Solubility : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
Q. What methodologies are recommended for studying its potential as a kinase inhibitor?
Q. How can computational chemistry predict the compound’s stability under physiological conditions?
- DFT calculations : Assess hydrolysis susceptibility (e.g., Fukui indices for nitro group reactivity).
- MD simulations : Model interactions with serum proteins (e.g., albumin) to predict bioavailability.
- pKa prediction : Tools like MarvinSuite estimate ionization states in blood (pH 7.4) .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
